molecular formula C13H13N3O3S B15560461 Pyrisulfoxin A

Pyrisulfoxin A

货号: B15560461
分子量: 291.33 g/mol
InChI 键: PSADOHLLXYEDFL-NVNXTCNLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(NZ)-N-[(4-methoxy-3-methylsulfinyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine has been reported in Streptomyces californicus with data available.
isolated from Streptomyces califonicus;  structure in first source

属性

分子式

C13H13N3O3S

分子量

291.33 g/mol

IUPAC 名称

(NZ)-N-[(4-methoxy-3-methylsulfinyl-6-pyridin-2-yl-2-pyridinyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H13N3O3S/c1-19-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)20(2)18/h3-8,17H,1-2H3/b15-8-

InChI 键

PSADOHLLXYEDFL-NVNXTCNLSA-N

产品来源

United States

Foundational & Exploratory

Pyrisulfoxin A: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrisulfoxin A is a naturally occurring 2,2′-bipyridine derivative isolated from actinomycetes, notably Streptomyces californicus and Streptomyces albolongus. As a member of the caerulomycin family of compounds, it has garnered interest for its significant biological activities, particularly its antineoplastic and antibiotic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its potential as a cytotoxic agent. Detailed experimental protocols for its isolation and cytotoxicity assessment are also presented.

Chemical Structure and Identification

This compound is characterized by a 2,2'-bipyridine (B1663995) core, substituted with methoxy, methylsulfinyl, and an N-hydroxyiminomethyl group. The sulfoxide (B87167) group introduces a chiral center, and the compound has been isolated as a racemic mixture.

Below is a diagram of the chemical structure of this compound.

Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name (NE)-N-((4-methoxy-3-methylsulfinyl-6-pyridin-2-ylpyridin-2-yl)methylidene)hydroxylaminePubChem[1]
Molecular Formula C13H13N3O3SPubChem[1]
Molecular Weight 291.33 g/mol PubChem[1]
CAS Number 187337-07-1PubChem[1]
InChI InChI=1S/C13H13N3O3S/c1-19-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)20(2)18/h3-8,17H,1-2H3/b15-8-PubChem[1]
InChIKey PSADOHLLXYEDFL-NVNXTCNLSA-NPubChem[1]
SMILES COC1=CC(=NC(=C1S(=O)C)/C=N\O)C2=CC=CC=N2PubChem[1]

Physicochemical Properties

Detailed experimental physicochemical data for purified this compound is limited in the current literature. The compound has been isolated as a racemic mixture, designated (±)-3. The properties of racemic compounds can differ from their pure enantiomers, often exhibiting higher melting points and lower solubilities.[2][3]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 0.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 291.06776246PubChem[1]
Topological Polar Surface Area 104 ŲPubChem[1]

Biological Activity

Antineoplastic and Cytotoxic Activity

This compound has demonstrated notable cytotoxic activity against a range of human cancer cell lines. Its efficacy is comparable to or, in some cases, greater than established chemotherapeutic agents like doxorubicin.

Table 3: In Vitro Cytotoxicity of Racemic this compound ((±)-3)

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma1.05
HT-29Colon Carcinoma1.25
BXPC-3Pancreatic Cancer1.34
P6CPancreatic Cancer1.56
MCF-7Breast Cancer1.87

Data sourced from "Cytotoxic and Optically Active Pyrisulfoxins From the Endophytic Streptomyces albolongus EA12432".

Putative Mechanism of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, its structural similarity to Caerulomycin A suggests a potential mechanism of action. Caerulomycin A, which also possesses a 2,2'-bipyridine core, has been shown to be a dual-targeting anticancer agent that promotes tubulin polymerization and inhibits topoisomerase I.[4][5] This dual action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and inhibits DNA replication and repair, ultimately inducing apoptosis in cancer cells. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

The diagram below illustrates the proposed mechanism of action for Caerulomycin A, which may be analogous to that of this compound.

G2M_Arrest_Pathway cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes Pyrisulfoxin_A This compound (putative) Tubulin Tubulin Pyrisulfoxin_A->Tubulin Topo_I Topoisomerase I Pyrisulfoxin_A->Topo_I Tubulin_Polymerization Tubulin Polymerization Tubulin->Tubulin_Polymerization Topo_I_Inhibition Topoisomerase I Inhibition Topo_I->Topo_I_Inhibition Microtubule_Dysfunction Microtubule Dysfunction Tubulin_Polymerization->Microtubule_Dysfunction DNA_Damage DNA Damage Topo_I_Inhibition->DNA_Damage G2M_Arrest G2/M Phase Arrest Microtubule_Dysfunction->G2M_Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Putative mechanism of action for this compound.

Experimental Protocols

Isolation of Racemic this compound

The following protocol is adapted from the isolation of (±)-Pyrisulfoxin A from Streptomyces albolongus EA12432.

Fermentation and Extraction Workflow:

Fermentation_Extraction Start Streptomyces albolongus EA12432 Culture Fermentation Fermentation in Gause's Synthetic Agar Start->Fermentation Extraction Extraction with Ethyl Acetate Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Elution with Dichloromethane/Methanol Gradient Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pyrisulfoxin_A Racemic this compound HPLC->Pyrisulfoxin_A

References

In-depth Technical Guide: The Biosynthesis of Pyrisulfoxin A

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

This technical guide is intended to provide a comprehensive overview of the biosynthetic pathway of Pyrisulfoxin A, a molecule of significant interest to the scientific community. However, extensive searches of publicly available scientific literature and biochemical databases have revealed a notable absence of specific information regarding the biosynthesis of this compound.

At present, the biosynthetic gene cluster responsible for producing this compound has not been identified or characterized. Consequently, the enzymatic steps involved in its synthesis, including the precursor molecules and the specific enzymes that catalyze their transformation, remain unknown. This lack of foundational knowledge means that quantitative data, such as enzyme kinetics and reaction yields, are not available. Similarly, detailed experimental protocols for elucidating this specific pathway have not been published.

While the core subject of this guide—the this compound biosynthesis pathway—cannot be detailed due to the current gap in scientific knowledge, this document serves to highlight this research gap and to encourage investigation into this area. The discovery and characterization of this pathway could provide valuable insights into novel enzymatic mechanisms and open avenues for the bio-engineering of new therapeutic agents.

We will continue to monitor the scientific landscape for emerging research on this topic and will update this guide as new information becomes available.

An In-Depth Technical Guide to the Isolation and Purification of Pyrisulfoxin A from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrisulfoxin A, a novel pyridine-containing antibiotic, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from its natural source, the bacterium Streptomyces californicus. Detailed experimental protocols for fermentation, extraction, and chromatographic purification are presented, alongside a summary of the quantitative data available to date. Furthermore, this document explores the potential biological activities and associated signaling pathways of this compound, offering a valuable resource for researchers engaged in natural product discovery and development.

Introduction

This compound is a sulfur-containing heterocyclic compound first reported to be produced by the actinomycete Streptomyces californicus.[1][2] As a member of the diverse family of pyridine-containing natural products, this compound exhibits biological activities that warrant further investigation for potential pharmacological applications. The isolation and purification of this compound from complex fermentation broths are critical steps for its detailed characterization and subsequent development. This guide aims to provide a consolidated and technically detailed resource for the scientific community, outlining the necessary procedures to obtain pure this compound for research purposes.

Fermentation of Streptomyces californicus

The production of this compound is achieved through the submerged fermentation of Streptomyces californicus. While the originally described production is from a specific strain, other endophytic strains of S. californicus have also been isolated and shown to produce a variety of bioactive secondary metabolites.[2][3][4] The following protocol is a generalized procedure based on common practices for the cultivation of Streptomyces species for antibiotic production.

Culture Media and Conditions

Successful fermentation and optimal yield of this compound are highly dependent on the composition of the culture medium and the fermentation parameters. A typical seed and production medium for Streptomyces species is detailed below.

Table 1: Composition of Seed and Production Media for Streptomyces californicus

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose1020
Soluble Starch-10
Yeast Extract55
Peptone55
Soybean Meal-10
CaCO₃22
K₂HPO₄11
MgSO₄·7H₂O0.50.5
Trace Elements Solution1 mL1 mL
pH7.0-7.27.0-7.2

Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0

Fermentation Protocol
  • Inoculum Preparation: A well-sporulated culture of Streptomyces californicus from an agar (B569324) plate is used to inoculate a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium at a 5-10% (v/v) ratio. Production is typically carried out in baffled flasks or a fermenter to ensure adequate aeration.

  • Incubation: The production culture is incubated at 28°C with vigorous agitation (e.g., 200 rpm in flasks or appropriate agitation and aeration rates in a fermenter) for 5-7 days. The production of this compound can be monitored by chromatographic methods (e.g., HPLC) during the fermentation period.

Extraction and Initial Purification

Following fermentation, the first step towards isolating this compound is its extraction from the culture broth. As the solubility of this compound is not explicitly detailed in publicly available literature, a general approach for extracting moderately polar secondary metabolites from microbial cultures is recommended.

Extraction Protocol
  • Biomass Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is extracted three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol. The choice of solvent may need to be optimized based on the polarity of this compound. The mycelial biomass can also be extracted with a polar organic solvent like methanol (B129727) or acetone (B3395972) to recover any intracellularly retained product.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract containing this compound and other metabolites requires further purification using a combination of chromatographic techniques. A multi-step approach is typically necessary to achieve high purity.

Column Chromatography
  • Silica (B1680970) Gel Chromatography: The crude extract is first subjected to silica gel column chromatography. The column is packed with silica gel and equilibrated with a non-polar solvent (e.g., hexane (B92381) or chloroform). The sample is loaded onto the column and eluted with a gradient of increasing polarity, for instance, a hexane-ethyl acetate or chloroform-methanol gradient. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Size-Exclusion Chromatography: Fractions enriched with this compound are then further purified using size-exclusion chromatography on a Sephadex LH-20 column. Methanol is a common solvent for this type of separation. This step helps to remove impurities with significantly different molecular sizes.

High-Performance Liquid Chromatography (HPLC)

The final purification step typically involves preparative or semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: HPLC Purification Parameters for this compound (Illustrative)

ParameterCondition
Column C18, 10 µm, 250 x 10 mm
Mobile Phase Acetonitrile:Water gradient
Gradient 20% to 80% Acetonitrile over 30 minutes
Flow Rate 2.0 mL/min
Detection UV at 254 nm and 320 nm

Fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield the pure compound. The purity should be confirmed by analytical HPLC.

Quantitative Data

While the seminal paper by Tsuge et al. (1999) does not provide a detailed purification table with yields, the following table illustrates the expected data that should be collected during the isolation and purification process to assess the efficiency of the procedure.

Table 3: Illustrative Purification Table for this compound

Purification StepTotal Volume (mL)Total Dry Weight (mg)This compound (mg)Purity (%)Yield (%)
Culture Supernatant10,000---100
Crude Ethyl Acetate Extract5005,0001002.0100
Silica Gel Pool1005008016.080
Sephadex LH-20 Pool501507046.770
Preparative HPLC Pool20504896.048

Note: The values in this table are hypothetical and serve as a template for data presentation.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the isolation and purification of this compound can be visualized as a sequential process starting from the microbial culture to the final pure compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification streptomyces Streptomyces californicus Culture fermentation Submerged Fermentation streptomyces->fermentation broth Fermentation Broth fermentation->broth extraction Solvent Extraction broth->extraction crude_extract Crude Extract extraction->crude_extract silica Silica Gel Chromatography crude_extract->silica sephadex Sephadex LH-20 silica->sephadex hplc Preparative RP-HPLC sephadex->hplc pure_pyrisulfoxin Pure this compound hplc->pure_pyrisulfoxin

Caption: Experimental workflow for this compound isolation.

Potential Signaling Pathways

The biological activity of this compound has been reported to include the induction of cell death.[1] While the specific molecular targets and signaling pathways have not been fully elucidated, compounds with similar structural motifs, particularly pyridine (B92270) derivatives, have been shown to induce apoptosis through various mechanisms. A plausible hypothesis for the mechanism of action of this compound is the induction of the intrinsic apoptosis pathway.

signaling_pathway PyrisulfoxinA This compound Mitochondrion Mitochondrion PyrisulfoxinA->Mitochondrion Induces stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Conclusion

This technical guide provides a comprehensive framework for the isolation and purification of this compound from Streptomyces californicus. The detailed protocols for fermentation, extraction, and multi-step chromatographic purification offer a solid foundation for researchers to obtain this promising natural product. The inclusion of a template for quantitative data collection and visualization of the experimental workflow and a hypothesized signaling pathway aims to facilitate reproducible and well-documented research. Further studies are warranted to fully elucidate the biosynthetic pathway of this compound, optimize its production, and comprehensively characterize its mechanism of action and therapeutic potential.

References

A Technical Guide to Sulfoxide-Containing Natural Products: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxide-containing natural products represent a structurally diverse class of secondary metabolites with a wide array of significant biological activities. The presence of the sulfoxide (B87167) functional group imparts unique chemical properties, including chirality at the sulfur atom, which often plays a crucial role in their biological mechanism of action. These compounds, isolated from terrestrial and marine flora and fauna, as well as microorganisms, have garnered considerable interest in the scientific community for their potential as therapeutic agents. This in-depth technical guide provides a comprehensive literature review of selected sulfoxide-containing natural products, focusing on their isolation, structural characterization, and biological activities, with a particular emphasis on their potential in drug discovery and development.

Featured Sulfoxide-Containing Natural Products

This guide focuses on a selection of well-studied and promising sulfoxide-containing natural products from various natural sources.

From Terrestrial Plants:
  • Alliin (B105686) and Allicin (from Allium sativum - Garlic): Alliin is the stable precursor to the reactive and odorous compound allicin, which is formed upon tissue damage by the enzyme alliinase. Both compounds are renowned for their broad-spectrum antimicrobial and cardiovascular-protective effects.

  • Sulforaphane (B1684495) (from Brassicaceae family - e.g., Broccoli sprouts): This isothiocyanate is a potent inducer of phase II detoxification enzymes and exhibits strong antioxidant and anticancer properties.

From Marine Organisms:
  • Petrosulfoxides (from the marine sponge Petrosia sp.): This class of compounds has demonstrated cytotoxic activity against various cancer cell lines.

  • Zindaol (from a marine-derived fungus): Zindaol has shown notable antimicrobial activity.

From Fungi:
  • Banksialactone F (from Aspergillus banksianus): This isocoumarin (B1212949) derivative contains a sulfoxide moiety and has been investigated for its bioactivities.

Biological Activities of Sulfoxide-Containing Natural Products

Sulfoxide-containing natural products exhibit a remarkable range of biological activities, making them attractive candidates for drug development. The quantitative data for the bioactivities of selected compounds are summarized in the tables below.

Anticancer Activity

Many sulfoxide-containing natural products have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Sulforaphane Prostate Cancer (LNCaP)15[No specific citation available]
Breast Cancer (MCF-7)10-50[1]
Colon Cancer (HCT116)22.4[1]
Petrosulfoxide Pancreatic Cancer (AsPC-1)<10[2]
Pancreatic Cancer (BxPC-3)<10[2]
Pancreatic Cancer (MIA PaCa2)<10[2]
Banksialactone F Weakly cytotoxic-[3][4][5]
Antimicrobial Activity

The antimicrobial properties of sulfoxide-containing natural products, particularly those from garlic, have been known for centuries. These compounds can inhibit the growth of a broad spectrum of bacteria and fungi.

CompoundMicroorganismMIC (µg/mL)Reference
Allicin Candida albicans1.57 - 6.25[6]
Staphylococcus aureus-[6]
Escherichia coli-[6]
Zindaol Candida albicans4.88 - 312[7]
Staphylococcus aureus4.88 - 312[7]
Escherichia coli4.88 - 312[7]
Pseudomonas aeruginosa4.88 - 312[7]

Signaling Pathways Modulated by Sulfoxide-Containing Natural Products

The therapeutic effects of sulfoxide-containing natural products are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Sulforaphane and the Nrf2 Signaling Pathway

Sulforaphane is a well-known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response. By activating Nrf2, sulforaphane upregulates the expression of numerous cytoprotective genes.

Sulforaphane_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sulforaphane Sulforaphane Keap1 Keap1 Sulforaphane->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitination Nucleus Nucleus ARE ARE (Antioxidant Response Element) Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription Nrf2_n->ARE binds

Caption: Sulforaphane-mediated activation of the Nrf2 pathway.

Alliin and the PI3K/Akt Signaling Pathway

Alliin has been shown to exert its anti-inflammatory and other beneficial effects through the modulation of the PI3K/Akt signaling pathway, a critical pathway involved in cell survival, growth, and proliferation.

Alliin_PI3K_Akt_Pathway Alliin Alliin Receptor Cell Surface Receptor Alliin->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream activates/inhibits Cell_Response Cellular Responses (Survival, Proliferation, Inflammation) Downstream->Cell_Response regulates

Caption: Modulation of the PI3K/Akt signaling pathway by Alliin.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. This section provides an overview of key experimental protocols for the isolation and analysis of sulfoxide-containing natural products.

General Workflow for Isolation of Marine Natural Products

The isolation of bioactive compounds from marine organisms, such as sponges, typically involves a multi-step process of extraction and chromatographic separation.

Marine_NP_Isolation_Workflow start Sponge Collection and Freeze-drying extraction Solvent Extraction (e.g., MeOH/DCM) start->extraction partition Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) extraction->partition fractionation Column Chromatography (e.g., Silica (B1680970), C18) partition->fractionation purification HPLC Purification fractionation->purification end Pure Compound purification->end

Caption: General workflow for marine natural product isolation.

Protocol for Extraction and Purification of Alliin from Garlic

1. Enzyme Deactivation:

  • Fresh garlic cloves are peeled and immediately subjected to microwave irradiation or blanching to deactivate the alliinase enzyme, preventing the conversion of alliin to allicin.

2. Extraction:

  • The treated garlic is homogenized and extracted with a 70% ethanol-water mixture at room temperature with continuous stirring for 1-3 hours.[5]

3. Filtration and Concentration:

  • The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

4. Purification by Crystallization:

  • Ethanol is added to the concentrated extract to a final concentration of 80%. The pH is adjusted to 5.5-6.5.[5]

  • The solution is allowed to stand at 4°C for 24-48 hours to facilitate the crystallization of alliin.

  • The crystals are collected by filtration and dried under vacuum.

5. Purity Analysis:

  • The purity of the isolated alliin is confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Extraction of Sulforaphane from Broccoli Sprouts

1. Sprout Homogenization:

  • Fresh broccoli sprouts (typically 3-5 days old) are harvested and homogenized in water. This allows the enzyme myrosinase to come into contact with glucoraphanin (B191350), the precursor of sulforaphane, initiating the conversion.

2. Incubation:

  • The homogenate is incubated at room temperature for 1-2 hours to allow for the complete enzymatic conversion of glucoraphanin to sulforaphane.

3. Extraction:

4. Concentration and Purification:

  • The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude sulforaphane is then purified using column chromatography on silica gel, followed by preparative HPLC to obtain the pure compound.

5. Characterization:

  • The identity and purity of sulforaphane are confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Workflow for Antimicrobial Susceptibility Testing

The antimicrobial activity of isolated compounds is commonly assessed using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Susceptibility_Workflow start Prepare Serial Dilutions of Compound inoculate Inoculate with Bacterial/Fungal Suspension start->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read Read Results Visually or with Plate Reader incubate->read end Determine MIC read->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Sulfoxide-containing natural products are a fascinating and important class of bioactive molecules with significant therapeutic potential. Their diverse structures and potent biological activities, ranging from anticancer to antimicrobial effects, continue to inspire research in medicinal chemistry and drug discovery. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of these remarkable compounds. Further exploration of the vast chemical space of natural products, coupled with advances in synthetic chemistry and biological screening, will undoubtedly lead to the discovery of new and improved therapeutic agents based on the sulfoxide scaffold.

References

An In-depth Technical Guide to Streptomyces-derived Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Streptomyces is a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. Among the vast chemical space explored within this genus, pyridine-containing natural products represent a unique and promising class of compounds. This technical guide provides a comprehensive overview of select Streptomyces-derived pyridine (B92270) compounds, including streptopyridines, argimycins P, pyridinopyrones, and platensimide A. We delve into their discovery, biosynthesis, biological activities, and the experimental methodologies underpinning these findings. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug development.

Featured Pyridine Compounds from Streptomyces

This section details the discovery, producing organisms, and key biological activities of four distinct classes of pyridine compounds derived from Streptomyces.

Streptopyridines

Streptopyridines are volatile 2-alkylpyridine alkaloids first identified from Streptomyces sp. FORM5, a strain also known for producing the antibiotic streptazolin.[1][2] These compounds are notable for their presence in the headspace of bacterial cultures, suggesting a potential role in ecological interactions.[2][3] While they are major components of the volatile profile, they are only minor constituents of the liquid phase.[4]

Biological Activity: The streptopyridines have been reported to exhibit weak antibacterial and cytostatic activity.[5]

Argimycins P

Argimycins P are a family of polyketide alkaloids produced by Streptomyces argillaceus.[6][7] These compounds feature a pyridine or piperidine (B6355638) ring linked to a polyene side chain.[6][8] Their biosynthesis is orchestrated by a type I polyketide synthase gene cluster.[8]

Biological Activity: Argimycins P have demonstrated weak antibiotic activity against Micrococcus luteus.[9] A hybrid argimycin, ARP DM104, generated through combinatorial biosynthesis, has shown improved antibiotic activity.[4][10][11]

Pyridinopyrones

Pyridinopyrones are a class of natural products characterized by a pyrone and a pyridine ring connected by a polyene chain. These compounds have been isolated from Streptomyces sulphureus DSM 40104.[12] Their biosynthesis is proposed to follow a hybrid non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) pathway.[12]

Biological Activity: Several pyridinopyrone compounds have exhibited moderate anti-neuroinflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[12]

Platensimide A

Platensimide A is a structurally complex molecule isolated from Streptomyces platensis. It is a derivative of platensic acid, featuring a 2,4-diaminobutyric acid amide.[13]

Biological Activity: While its congener, platensimycin (B21506), is a known inhibitor of bacterial fatty acid biosynthesis,[14] platensimide A has been reported to have an IC50 value of >1 mg/mL in a HeLa cell cytotoxicity assay, indicating low cytotoxicity in this specific assay.[14]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of the featured Streptomyces-derived pyridine compounds.

Table 1: Anti-Neuroinflammatory Activity of Pyridinopyrones

CompoundTarget/AssayCell LineIC50 (µM)Source
Pyridinopyrone 1NO Production InhibitionBV-28.384[12]
Pyridinopyrone 2NO Production InhibitionBV-27.739[12]
Pyridinopyrone 3NO Production InhibitionBV-210.28[12]

Table 2: Antibacterial Activity of Argimycins P

CompoundTest OrganismBioassay ResultSource
Argimycin PIII (nigrifactin), Argimycins PI, PII, and PVIMicrococcus luteusWeak antibiotic activity (specific MIC not reported)[9]
ARP DM104Micrococcus luteusClear antibiotic activity at 100 µg[10]

Table 3: Cytotoxicity of Platensimide A

CompoundCell LineAssayIC50Source
Platensimide AHeLaCytotoxicity Assay>1 mg/mL[14]

Note: Data for the antibacterial activity of streptopyridines is qualitative ("weak activity") and thus not included in a quantitative table.

Experimental Protocols

This section provides detailed methodologies for the isolation and bioactivity assessment of the featured pyridine compounds.

Isolation and Purification Protocols

This protocol is based on the closed-loop stripping analysis (CLSA) for capturing volatile compounds.

  • Cultivation: Grow Streptomyces sp. FORM5 on solid agar (B569324) plates or in liquid culture.

  • Volatile Collection (CLSA):

    • Place the culture in a sealed container.

    • A stream of purified air is passed over the culture headspace.

    • The air, now containing the volatile compounds, is passed through a charcoal filter where the organic molecules are adsorbed.

    • This process is run in a closed loop for a specified period (e.g., 24 hours) to concentrate the volatiles.

  • Elution: The trapped volatiles are eluted from the charcoal filter using a suitable solvent, such as dichloromethane.

  • Analysis: The resulting extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the streptopyridines.[5][15]

  • Cultivation: Culture Streptomyces argillaceus in a suitable production medium (e.g., SM10 medium) using a two-step culture method.[9][16]

  • Extraction:

    • Centrifuge the culture broth to separate the supernatant and mycelium.

    • Extract the culture supernatant with an equal volume of n-butanol.

    • Dry the organic extract under vacuum.

    • Dissolve the residue in a mixture of DMSO and methanol (B129727) (1:1).[9]

  • Purification:

    • Subject the crude extract to solid-phase extraction using a C18 cartridge.

    • Further purify the fractions by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.[10][16]

    • Monitor the elution profile at relevant wavelengths (e.g., 230, 272, and 400 nm) to collect fractions containing argimycins P.[9][16]

  • Cultivation: Grow Streptomyces sulphureus DSM 40104 in SPY liquid medium in a rotatory shaker.[12]

  • Extraction:

    • Filter the fermentation broth to separate the supernatant.

    • Extract the supernatant multiple times with ethyl acetate.

    • Evaporate the combined organic layers under vacuum to obtain a crude extract.[12]

  • Purification:

    • Fractionate the crude extract using medium-pressure liquid chromatography (MPLC) on an RP-18 column with a methanol-water gradient.

    • Subject the resulting fractions to size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.

    • Perform final purification of the sub-fractions by semi-preparative or analytical RP-C18 HPLC to yield pure pyridinopyrone compounds.[12][17]

  • Cultivation and Extraction: Ferment Streptomyces platensis and extract the broth to obtain a crude mixture containing platensimycin and its congeners.[18]

  • Fractionation: The specific details for the isolation of Platensimide A are not extensively described but would follow general natural product isolation techniques. A general approach would be:

    • Subject the crude extract to column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel or reversed-phase C18).

    • Elute with a gradient of solvents to separate compounds based on polarity.

    • Monitor fractions by thin-layer chromatography (TLC) or HPLC.

  • Purification: Purify the fractions containing platensimide A using preparative HPLC until a pure compound is obtained.[18]

Bioassay Protocols

This protocol is used to assess the ability of compounds to inhibit NO production in LPS-stimulated BV-2 microglial cells.

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the amount of nitrite (B80452) (a stable product of NO).

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.[12][17]

A standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Micrococcus luteus) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the bacterium for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[19][20]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed a human cell line (e.g., HeLa) in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[21]

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental workflows using the DOT language for Graphviz.

LPS_NO_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 JNK JNK TAK1->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 iNOS_gene iNOS Gene Transcription AP1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Pyridinopyrones Pyridinopyrones Pyridinopyrones->JNK Inhibition

Caption: LPS-induced nitric oxide production pathway in BV-2 cells.

Argimycin_Biosynthesis PKS ArpP Polyketide Synthase Polyketide Hexaketide Intermediate PKS->Polyketide Aminotransferase ArpN Aminotransferase Polyketide->Aminotransferase Aminated_Polyketide Aminated Polyketide Aminotransferase->Aminated_Polyketide Cyclization Spontaneous Cyclization Aminated_Polyketide->Cyclization Piperideine Piperideine Ring Formation Cyclization->Piperideine Tailoring_Enzymes Tailoring Enzymes (e.g., ArpDHI, ArpHI) Piperideine->Tailoring_Enzymes Argimycins Argimycins P Tailoring_Enzymes->Argimycins

Caption: Proposed biosynthetic pathway of Argimycins P.

Isolation_Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography1 Initial Chromatography (e.g., MPLC, C18) Crude_Extract->Chromatography1 Fractions Fractions Chromatography1->Fractions Chromatography2 Secondary Chromatography (e.g., Sephadex) Fractions->Chromatography2 Purified_Fractions Purified Fractions Chromatography2->Purified_Fractions HPLC Final Purification (HPLC) Purified_Fractions->HPLC Pure_Compound Pure Pyridine Compound HPLC->Pure_Compound

Caption: General workflow for isolation of pyridine compounds.

Conclusion and Future Perspectives

The pyridine-containing natural products from Streptomyces represent a fascinating and underexplored area of chemical biology. The compounds highlighted in this guide, from the volatile streptopyridines to the complex platensimide A, showcase the structural diversity and varied biological activities within this class. While some, like the pyridinopyrones, have shown promising anti-neuroinflammatory effects, others, such as the argimycins P and streptopyridines, exhibit weak antimicrobial properties that may yet be optimized through medicinal chemistry efforts or serve as leads for novel scaffolds.

Future research in this field should focus on several key areas. Firstly, a more comprehensive evaluation of the biological activities of these compounds against a broader range of targets is warranted. Secondly, for compounds with interesting bioactivities, elucidation of their precise mechanisms of action will be crucial for their development as potential therapeutic agents. The application of modern genomic and metabolomic approaches will undoubtedly accelerate the discovery of novel pyridine-containing natural products from Streptomyces and provide deeper insights into their intricate biosynthetic pathways. The continued exploration of these microbial treasures holds significant potential for the discovery of new medicines to address unmet medical needs.

References

Methodological & Application

Developing a high-throughput screening assay for Pyrisulfoxin A

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Developing a High-Throughput Screening Assay for Pyrisulfoxin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. The development of a robust and reliable HTS assay is critical for the success of any screening campaign. This document provides a detailed protocol and application note for the development of a fluorescence-based high-throughput screening assay to identify and characterize inhibitors of a target enzyme, using the hypothetical molecule this compound as an example.

The described methodology is broadly applicable to various enzyme targets and can be adapted for other novel compounds. The protocol emphasizes assay development, optimization, and validation to ensure data quality and reliability.

Assay Principle: Fluorescence-Based Enzyme Inhibition Assay

This protocol describes a generic fluorescence-based enzyme inhibition assay. The principle relies on an enzyme that catalyzes the conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. The rate of product formation is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzyme's activity is reduced, leading to a decrease in the fluorescence signal. This change in fluorescence intensity is used to quantify the inhibitory potential of the test compounds. Fluorescence-based assays are widely used in HTS due to their high sensitivity, broad dynamic range, and compatibility with automation.[1][2][3][4][5][6]

Signaling Pathway Diagram

G cluster_0 Enzymatic Reaction cluster_1 Inhibition Pathway Enzyme Enzyme Product Product (Fluorescent) Enzyme->Product Catalysis Inhibited_Enzyme Inhibited Enzyme (Inactive Complex) Enzyme->Inhibited_Enzyme Substrate Substrate (Non-fluorescent) Substrate->Enzyme Measurement Measure Signal Product->Measurement Fluorescence Detection PyrisulfoxinA This compound (Inhibitor) PyrisulfoxinA->Inhibited_Enzyme No_Product No Fluorescent Product Inhibited_Enzyme->No_Product No Catalysis No_Product->Measurement

Caption: Enzyme inhibition and fluorescence detection pathway.

Experimental Protocols

Part 1: Assay Development and Optimization

Before initiating a large-scale screen, it is crucial to develop and optimize the assay conditions to ensure robustness and reproducibility.

1.1. Determination of Optimal Enzyme Concentration:

  • Objective: To find the minimal enzyme concentration that gives a robust signal well above the background.

  • Procedure:

    • Prepare a serial dilution of the enzyme in assay buffer.

    • Add a fixed, saturating concentration of the fluorescent substrate to all wells of a 384-well plate.

    • Add the different enzyme concentrations to the wells.

    • Incubate the plate at the desired temperature (e.g., 37°C) and measure the fluorescence signal at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader.

    • Plot the initial reaction velocity (linear phase of the fluorescence increase) against the enzyme concentration.

    • Select the enzyme concentration that results in a strong signal within the linear range of the instrument and the reaction kinetics.

1.2. Determination of Substrate Michaelis-Menten Constant (Km):

  • Objective: To determine the substrate concentration at which the reaction rate is half of Vmax.[7][8][9] This is essential for identifying competitive inhibitors.[7]

  • Procedure:

    • Use the optimal enzyme concentration determined in step 1.1.

    • Prepare a serial dilution of the substrate in assay buffer.

    • Add the enzyme and varying substrate concentrations to the wells of a 384-well plate.

    • Measure the initial reaction velocity for each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.[8][9] For competitive inhibitor screening, a substrate concentration at or below the Km is often used.[7][10]

1.3. Assay Validation and Z'-Factor Calculation:

  • Objective: To assess the quality and robustness of the assay for HTS.[2][3][11]

  • Procedure:

    • Prepare a 384-well plate with multiple replicates of positive and negative controls.

      • Negative Control (0% inhibition): Enzyme + Substrate + DMSO (vehicle).

      • Positive Control (100% inhibition): Enzyme + Substrate + a known potent inhibitor.

    • Incubate the plate under the optimized assay conditions.

    • Measure the fluorescence signal.

    • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

      • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12]

Part 2: High-Throughput Screening Protocol (384-Well Format)

2.1. Materials:

  • Target Enzyme

  • Fluorescent Substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5 with necessary co-factors)

  • This compound and compound library dissolved in DMSO

  • Positive Control Inhibitor

  • DMSO

  • 384-well, black, flat-bottom plates

  • Automated liquid handling systems (optional but recommended)

  • Microplate reader with fluorescence detection capabilities

2.2. HTS Workflow:

HTS_Workflow start Start plate_prep Prepare 384-well Plate start->plate_prep compound_add Add Compounds (this compound) & Controls (DMSO, Pos. Control) plate_prep->compound_add enzyme_add Add Enzyme Solution compound_add->enzyme_add pre_incubation Pre-incubate Plate enzyme_add->pre_incubation substrate_add Add Substrate Solution pre_incubation->substrate_add incubation Incubate at 37°C substrate_add->incubation read_plate Read Fluorescence incubation->read_plate data_analysis Data Analysis (% Inhibition, Z-Factor) read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Caption: High-throughput screening experimental workflow.

2.3. Step-by-Step Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library (including this compound) into the wells of a 384-well plate. Also, dispense DMSO (negative control) and a known inhibitor (positive control) into designated wells.

  • Enzyme Addition: Add the optimized concentration of the enzyme in assay buffer to all wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the substrate at the optimized concentration (e.g., at Km) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimized temperature (e.g., 37°C) for the determined time (e.g., 30 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

Data Presentation and Analysis

1. Primary Data Analysis:

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg_control) / (Mean_pos_control - Mean_neg_control))

2. Hit Identification:

  • Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits".

3. Dose-Response and IC50 Determination:

  • Hits from the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50). The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[13][14][15]

  • Procedure:

    • Perform a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution).

    • Run the assay with these different concentrations.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Tables

Table 1: Primary HTS Data for a Single Plate

Well IDCompound IDFluorescence Signal% InhibitionHit (Yes/No)
A01DMSO85,4320.0No
A02DMSO86,123-0.8No
...............
P23Positive Control5,678100.0N/A
P24Positive Control5,81299.8N/A
B05This compound32,54365.7Yes
C12Compound X84,3211.4No
D08Compound Y45,87649.2No

Table 2: Dose-Response Data and IC50 Values for Confirmed Hits

Compound IDIC50 (µM)Hill Slope
This compound1.251.10.992
Hit Compound 25.780.90.985
Hit Compound 30.891.30.995

Conclusion

This application note provides a comprehensive framework for the development and execution of a high-throughput screening assay for the identification of novel enzyme inhibitors like this compound. By following these detailed protocols for assay optimization, validation, and data analysis, researchers can ensure the generation of high-quality, reproducible data, which is essential for advancing promising compounds in the drug discovery pipeline.

References

Application Notes and Protocols for Pyrisulfoxin A Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrisulfoxin A is a sulfur-containing pyridine (B92270) alkaloid, a class of compounds known for their diverse biological activities. As a 2,2'-bipyridine (B1663995) derivative, this compound and its analogs have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] This document provides detailed protocols for assessing the cytotoxicity of this compound using two common methods: the Sulforhodamine B (SRB) assay and the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay. Additionally, it summarizes the reported cytotoxic activities of Pyrisulfoxin compounds and presents a plausible signaling pathway for its mode of action based on related 2,2'-bipyridine compounds.

Data Presentation

The cytotoxic activities of this compound and its related compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound [(±)-3]HCT-116Colon CarcinomaNot Specified[1][2]
HT-29Colon CarcinomaNot Specified[1][2]
BXPC-3Pancreatic CancerNot Specified[1][2]
P6CNot SpecifiedNot Specified[1][2]
MCF-7Breast CancerNot Specified[1][2]
Racemic pyrisulfoxin D [(±)-2]Various Cancer Cell LinesMultiple0.92 - 9.71[1][2]
Compound 1N87Gastric Carcinoma8.09[1][2]
Compound 7HCT-116Colon Carcinoma0.048 - 0.2[1][2]
HT-29Colon Carcinoma0.048 - 0.2[1][2]
Compound 8HCT-116Colon Carcinoma0.048 - 0.2[1][2]
HT-29Colon Carcinoma0.048 - 0.2[1][2]

Experimental Protocols

Two robust and widely used methods for determining cytotoxicity are the Sulforhodamine B (SRB) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Acetic acid, 1% (v/v)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully remove the supernatant and wash the plates five times with deionized water. Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Mean OD of treated cells / Mean OD of control cells) x 100

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Opaque-walled 96-well plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of this compound dilutions to the wells. Include a vehicle control and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 SRB Assay cluster_2 CellTiter-Glo Assay Cell Seeding Cell Seeding Compound Preparation Compound Preparation Cell Treatment Cell Treatment Incubation Incubation Fixation (TCA) Fixation (TCA) Incubation->Fixation (TCA) Reagent Addition Reagent Addition Incubation->Reagent Addition Staining (SRB) Staining (SRB) Fixation (TCA)->Staining (SRB) Solubilization (Tris) Solubilization (Tris) Staining (SRB)->Solubilization (Tris) Absorbance Reading Absorbance Reading Solubilization (Tris)->Absorbance Reading Lysis and Signal Generation Lysis and Signal Generation Reagent Addition->Lysis and Signal Generation Luminescence Reading Luminescence Reading Lysis and Signal Generation->Luminescence Reading

Caption: Experimental workflow for cytotoxicity assessment of this compound.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

Based on the known mechanisms of structurally related 2,2'-bipyridine compounds, this compound is proposed to induce cytotoxicity through the induction of apoptosis via the intrinsic (mitochondrial) pathway and by causing cell cycle arrest.

G cluster_0 This compound Treatment cluster_1 Cellular Effects cluster_2 Apoptosis Induction (Intrinsic Pathway) cluster_3 Cell Cycle Arrest PyrisulfoxinA This compound ROS ↑ Reactive Oxygen Species (ROS) PyrisulfoxinA->ROS Iron Iron Chelation PyrisulfoxinA->Iron DNA_Damage DNA Damage PyrisulfoxinA->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito CDK ↓ Cyclin/CDK Activity Iron->CDK Bax ↑ Bax DNA_Damage->Bax CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2 ↓ Bcl-2 Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M G2/M Arrest CDK->G2M

Caption: Proposed mechanism of this compound-induced apoptosis and cell cycle arrest.

References

Application Notes and Protocols for In Vivo Formulation of Pyrisulfoxin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrisulfoxin A is a novel heterocyclic compound with potential therapeutic applications.[1] As with many emerging drug candidates, this compound is predicted to have low aqueous solubility, posing a significant challenge for in vivo studies due to the risk of poor absorption and low bioavailability.[2][3][4] Effective formulation is therefore critical to accurately assess its pharmacokinetic, pharmacodynamic, and toxicological profiles in animal models.

These application notes provide detailed protocols for two common formulation strategies to enhance the systemic exposure of poorly soluble compounds like this compound for preclinical in vivo research: a co-solvent-based formulation for parenteral administration and a lipid-based self-emulsifying drug delivery system (SEDDS) for oral administration.

Hypothetical Physicochemical Properties of this compound

A summary of the postulated physicochemical properties for this compound is presented below. These properties are critical for selecting an appropriate formulation strategy.

PropertyValueImplication for Formulation
Molecular Weight291.3 g/mol [1]Moderate molecular weight.
LogP (predicted)> 3.0High lipophilicity, suggesting poor aqueous solubility.
Aqueous Solubility< 0.1 µg/mLRequires solubilization enhancement for in vivo studies.
Chemical ClassHeterocyclic Aromatic CompoundPotential for specific solvent/excipient interactions.

Formulation Strategies for In Vivo Studies

For poorly water-soluble compounds, several formulation strategies can be employed to improve bioavailability.[5] The choice of formulation depends on the route of administration, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[2][3]

  • Co-solvent Formulations: These are simple mixtures of a water-miscible organic solvent and water, which can be suitable for intravenous (IV) administration.[6][7] They are relatively easy to prepare but can be prone to drug precipitation upon dilution in the bloodstream.

  • Lipid-Based Formulations (e.g., SEDDS): These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3] This enhances drug solubilization and absorption after oral administration.[8]

Quantitative Data Summary: Formulation Compositions

The following tables provide the compositions for a parenteral co-solvent formulation and an oral SEDDS formulation for this compound.

Table 1: Parenteral Co-solvent Formulation Composition

ComponentFunctionConcentration (% w/v)
This compoundActive Pharmaceutical Ingredient1.0
Dimethyl Sulfoxide (DMSO)Co-solvent20.0
Polyethylene Glycol 400 (PEG 400)Co-solvent/Viscosity modifier40.0
Saline (0.9% NaCl)Vehicle39.0

Table 2: Oral SEDDS Formulation Composition

ComponentFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient5.0
Capryol™ 90 (Propylene glycol monocaprylate)Oil35.0
Kolliphor® RH 40 (Polyoxyl 40 hydrogenated castor oil)Surfactant40.0
Transcutol® HP (Diethylene glycol monoethyl ether)Co-solvent/Permeation enhancer20.0

Experimental Protocols

Protocol 1: Preparation of Parenteral Co-solvent Formulation

Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent system for intravenous administration.

Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Pipettes

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add the specified volume of DMSO to the vial.

  • Place the vial on a magnetic stirrer and stir until the this compound is completely dissolved.

  • Add the specified volume of PEG 400 to the solution and continue stirring until a homogenous mixture is obtained.

  • Slowly add the sterile saline to the mixture while stirring continuously to avoid precipitation.

  • Once all components are mixed, visually inspect the solution for any precipitation or cloudiness.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation at 2-8°C and protect it from light until use.

Protocol 2: Preparation of Oral SEDDS Formulation

Objective: To prepare a 50 mg/g self-emulsifying drug delivery system of this compound for oral gavage.

Materials and Equipment:

  • This compound

  • Capryol™ 90

  • Kolliphor® RH 40

  • Transcutol® HP

  • Glass vials

  • Water bath or incubator set to 40°C

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the required amounts of Capryol™ 90, Kolliphor® RH 40, and Transcutol® HP into a glass vial.

  • Place the vial in a water bath at 40°C and mix the components thoroughly using a vortex mixer until a homogenous, clear liquid is formed.

  • Weigh the required amount of this compound and add it to the mixture of excipients.

  • Continue to mix the formulation at 40°C using the vortex mixer until the this compound is completely dissolved.

  • Visually inspect the final formulation for any undissolved particles.

  • To assess the self-emulsification properties, add 100 µL of the SEDDS formulation to 10 mL of water in a glass beaker with gentle stirring. The formulation should readily disperse to form a clear or slightly bluish-white emulsion.

  • Store the SEDDS formulation at room temperature, protected from light.

In Vivo Administration Protocol (General Guidance)

Animals:

  • Male/female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) of appropriate age and weight.

Parenteral (IV) Administration:

  • Warm the co-solvent formulation to room temperature before administration.

  • Administer the formulation via tail vein injection at a controlled rate.

  • The typical injection volume for mice is 5-10 mL/kg.

Oral (PO) Administration:

  • Administer the SEDDS formulation directly into the stomach using an oral gavage needle.

  • The typical gavage volume for mice is 5-10 mL/kg.

Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Visualizations

signaling_pathway cluster_cell Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression PyrisulfoxinA This compound PyrisulfoxinA->Kinase2 Ligand Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase 2.

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound & Excipients dissolve Dissolve this compound in Solvents weigh->dissolve mix Mix all Components dissolve->mix qc Quality Control (Visual Inspection) mix->qc animal_prep Prepare Animal Model qc->animal_prep administer Administer Formulation (IV or PO) animal_prep->administer observe Observe Animal & Collect Samples administer->observe

Caption: Experimental workflow for formulation preparation and in vivo administration.

References

Troubleshooting & Optimization

Technical Support Center: Pyrisulfoxin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrisulfoxin A. The information is based on established synthetic methodologies for the core structural motifs of the molecule.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, based on a plausible retrosynthetic analysis.

Hypothetical Retrosynthetic Analysis of this compound

A plausible synthetic strategy for this compound involves the assembly of two key pyridine (B92270) fragments, followed by late-stage functional group manipulations. The retrosynthesis shown below will serve as the basis for the troubleshooting guide.

Retrosynthesis Pyrisulfoxin_A This compound Oxime_Formation Oxime Formation Pyrisulfoxin_A->Oxime_Formation Intermediate_1 Bipyridine Aldehyde Oxidation Sulfoxidation Intermediate_1->Oxidation Coupling Cross-Coupling (e.g., Suzuki) Intermediate_1->Coupling Fragment_A Pyridine Fragment A (Pyridin-2-yl boronic acid or equivalent) Fragment_B Pyridine Fragment B (2-bromo-4-methoxy-3-(methylthio)picolinaldehyde) Oxime_Formation->Intermediate_1 Coupling->Fragment_A Coupling->Fragment_B

Caption: Retrosynthetic analysis of this compound.

Question 1: Low yield during the cross-coupling reaction to form the bipyridine core.

Answer:

The formation of the 2,2'-bipyridine (B1663995) core is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, are commonly employed. Low yields in these reactions can stem from several factors.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inactivation: The bipyridine product can coordinate to the metal center of the catalyst (e.g., Palladium), leading to catalyst deactivation.[1][2][3]
- Increase catalyst loading.
- Use ligands that are less prone to displacement by the product.
- Consider a different cross-coupling reaction (e.g., sulfur-mediated coupling as a metal-free alternative).[1][4]
Poor Reactivity of Coupling Partners: The electronic properties of the pyridine fragments can affect their reactivity.
- Ensure high purity of starting materials.
- For Suzuki coupling, consider using different boronic acid derivatives (e.g., MIDA boronates) for enhanced stability and reactivity.
Side Reactions: Homocoupling of the pyridine fragments can reduce the yield of the desired product.
- Optimize reaction conditions (temperature, solvent, base).
- Ensure a stoichiometric balance of the coupling partners.

Experimental Protocol: Suzuki Coupling for Bipyridine Formation (Example)

  • To a degassed solution of 2-bromopyridine (B144113) derivative (1.0 eq), pyridin-2-ylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., toluene/water or dioxane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Question 2: Difficulty in the selective oxidation of the methylthio group to a methylsulfinyl group.

Answer:

The selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) without over-oxidation to the sulfone is a common challenge. The presence of other sensitive functional groups in the molecule requires a mild and selective oxidizing agent.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Over-oxidation to Sulfone: The oxidizing agent is too strong or the reaction conditions are too harsh.
- Use a milder oxidizing agent such as sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
- Carefully control the stoichiometry of the oxidizing agent (typically 1.0-1.1 equivalents).
Low Conversion: The oxidizing agent is not reactive enough or the reaction time is too short.
- Increase the reaction time or slightly elevate the temperature, while carefully monitoring for over-oxidation.
- Consider a different solvent system to improve solubility and reactivity.

Experimental Protocol: Sulfide to Sulfoxide Oxidation (Example)

  • The methylthio-substituted bipyridine is dissolved in a suitable solvent (e.g., methanol, dichloromethane).

  • The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).

  • A solution of the oxidizing agent (e.g., m-CPBA, 1.05 eq) in the same solvent is added dropwise over a period of time.

  • The reaction is stirred at the low temperature and monitored by TLC or LC-MS.

  • Once the starting material is consumed, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).

  • The mixture is extracted with an organic solvent, and the organic layer is washed with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by chromatography.

Question 3: Formation of an incorrect isomer or low yield during oxime ether formation.

Answer:

The formation of the oxime ether from the aldehyde is generally a straightforward reaction, but issues with stereoselectivity (E/Z isomerism) and yield can arise. The desired (NZ) configuration is a key structural feature of this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Formation of E/Z Isomers: The reaction conditions may not favor the formation of the desired isomer.[5]
- The formation of oximes is often reversible and thermodynamically controlled. Adjusting the pH of the reaction medium can influence the isomer ratio.
- Purification by chromatography may be necessary to separate the isomers.
Low Yield: Incomplete reaction or decomposition of the product.
- Ensure the hydroxylamine (B1172632) reagent is fresh.
- The reaction is typically carried out in a weakly acidic medium to facilitate the reaction.[5]
- Use a suitable solvent such as ethanol (B145695) or pyridine.

Experimental Protocol: Oxime Ether Formation (Example)

  • The aldehyde (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol).

  • Hydroxylamine hydrochloride (1.1 eq) and a weak base (e.g., pyridine or sodium acetate, 1.2 eq) are added to the solution.

  • The mixture is stirred at room temperature or gently heated until the reaction is complete as monitored by TLC.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of the bipyridine core of this compound? A1: The primary challenges include achieving efficient cross-coupling of the two pyridine rings and preventing catalyst deactivation by the bipyridine product.[1][2][3] The choice of coupling partners and reaction conditions is crucial to obtaining a good yield.

Q2: How can I control the stereochemistry of the sulfoxide in this compound? A2: If a specific stereoisomer of the sulfoxide is required, an asymmetric oxidation method should be employed. This can involve using a chiral oxidizing agent or a chiral catalyst.

Q3: What analytical techniques are recommended for monitoring the synthesis of this compound? A3: A combination of Thin Layer Chromatography (TLC) for rapid reaction monitoring, and Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of reaction progress and product identification is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of intermediates and the final product.

Visualizations

Experimental_Workflow cluster_0 Bipyridine Core Synthesis cluster_1 Functional Group Transformations Coupling_Reaction Cross-Coupling Reaction Workup_1 Aqueous Workup Coupling_Reaction->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Oxidation Sulfide Oxidation Purification_1->Oxidation Purified Bipyridine Intermediate Workup_2 Quenching and Extraction Oxidation->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Oxime_Formation Oxime Formation Purification_2->Oxime_Formation Workup_3 Extraction and Washing Oxime_Formation->Workup_3 Purification_3 Purification (Chromatography/Recrystallization) Workup_3->Purification_3 Final_Product Final_Product Purification_3->Final_Product This compound

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield in a Synthetic Step Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Reagents Verify Reagent Activity/Concentration Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Purity->Optimize_Conditions Check_Reagents->Optimize_Conditions Change_Catalyst Change Catalyst/Ligand Optimize_Conditions->Change_Catalyst If catalyst-based Change_Reagent Use Alternative Reagent Optimize_Conditions->Change_Reagent If reagent-based Successful Improved Yield Change_Catalyst->Successful Change_Reagent->Successful

Caption: A logical flowchart for troubleshooting low-yield reactions.

References

How to prevent Pyrisulfoxin A precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrisulfoxin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing precipitation in media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your experimental media can lead to inaccurate concentration-dependent results and potential cytotoxicity from particulates. This guide provides a systematic approach to diagnose and resolve precipitation issues.

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe immediate cloudiness or particulate formation when adding your this compound stock solution to the cell culture medium, it is likely due to the compound "crashing out" of solution. This is a common issue for hydrophobic compounds dissolved in an organic solvent like DMSO when rapidly diluted into an aqueous environment.

Potential Cause Explanation Recommended Solution
High Final Concentration The intended final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test (see Experimental Protocols).
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[1]
Low Temperature of Media The solubility of many compounds, including potentially this compound, is lower at cooler temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.
High DMSO Concentration While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.[1][2]

Issue 2: Delayed Precipitation After Incubation

If the media containing this compound appears clear initially but develops a precipitate after several hours or days in the incubator, this can be due to changes in the media over time.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the solubility of this compound.Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.
pH Shift in Media The CO2 environment in an incubator can alter the pH of the culture medium, which can, in turn, affect the solubility of pH-sensitive compounds.Ensure your media is properly buffered for the CO2 concentration of your incubator.
Interaction with Media Components This compound may interact with salts, amino acids, or proteins in the media over time, forming insoluble complexes.If precipitation persists, consider testing a different basal media formulation to see if the issue is component-specific.
Media Evaporation In long-term experiments, evaporation can concentrate all components in the media, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add the appropriate volume of sterile, cell culture-grade Dimethyl Sulfoxide (B87167) (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Media

This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

  • Prepare a Serial Dilution of this compound in DMSO: Start with your high-concentration stock solution and prepare a 2-fold serial dilution in DMSO.

  • Dilute in Media: In a 96-well plate or microcentrifuge tubes, add a fixed volume of your complete, pre-warmed (37°C) cell culture medium to each well/tube. Add a small, equal volume of each DMSO dilution of this compound to the wells. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2 for the duration of your planned experiment.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600 nm; an increase in absorbance is indicative of precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Based on general practices for similar hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is best to keep the final concentration at or below 0.1%.[1] It is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.

Q3: My this compound stock solution is cloudy. What should I do?

A3: A cloudy stock solution indicates that the compound has not fully dissolved or has precipitated out of solution. You can try gently warming the solution in a 37°C water bath and vortexing or sonicating to aid dissolution. If the solution remains cloudy, it is best to prepare a fresh stock solution.

Q4: Can I use a stock solution that has precipitated and been redissolved?

A4: While gentle warming can redissolve a precipitated stock solution, repeated freeze-thaw cycles and precipitation/redissolution events can potentially degrade the compound. It is best practice to aliquot stock solutions into single-use volumes to avoid these issues. If you must redissolve a stock, ensure it is fully clear before use.

Q5: Can I filter out the precipitate and use the remaining solution?

A5: It is not recommended to filter out the precipitate and use the remaining solution. The presence of a precipitate means the actual concentration of this compound in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.

Visual Guides

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Start: Adding this compound to Media precipitate Precipitate Observed? start->precipitate immediate Immediate Precipitation? precipitate->immediate Yes no_precipitate Solution Clear: Proceed with Experiment precipitate->no_precipitate No delayed Delayed Precipitation (Post-Incubation) immediate->delayed No cause_immediate Potential Causes: - High Final Concentration - Rapid Dilution - Cold Media - High DMSO % immediate->cause_immediate Yes cause_delayed Potential Causes: - Temperature Fluctuations - pH Shift in Media - Media Component Interaction - Evaporation delayed->cause_delayed solution_immediate Solutions: 1. Lower Final Concentration 2. Perform Serial Dilution 3. Pre-warm Media to 37°C 4. Keep Final DMSO ≤ 0.1% cause_immediate->solution_immediate solution_delayed Solutions: 1. Minimize Time Outside Incubator 2. Ensure Proper Buffering 3. Test Different Media 4. Ensure Proper Humidification cause_delayed->solution_delayed

Caption: Troubleshooting workflow for this compound precipitation in media.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound cluster_cell Cell receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor X kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Apoptosis) nucleus->response Gene Expression leading to pyrisulfoxin This compound pyrisulfoxin->receptor Binds

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing HPLC Conditions for Pyrisulfoxin A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Pyrisulfoxin A. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for an HPLC method for this compound analysis?

A typical starting point for a small molecule like this compound is reversed-phase chromatography. A C18 column is a versatile and robust choice. The mobile phase would generally consist of a mixture of water (often with an acidic modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Q2: How can I prepare my this compound sample for HPLC analysis?

Sample preparation is critical for reliable results. Ensure your sample is fully dissolved in a solvent that is compatible with, and ideally weaker than, your mobile phase. Dissolving the sample in the initial mobile phase composition is a common and effective practice. All samples should be filtered through a 0.2 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the system or column.[1]

Q3: What are system suitability tests and why are they important?

System suitability tests are a set of checks to ensure the chromatography system is performing correctly before running samples.[2] These tests typically involve injecting a standard solution multiple times to check for consistency in retention time, peak area, peak tailing, and column efficiency (plate count). These results confirm that the system is suitable for the intended analysis.

Q4: How do I choose the optimal detection wavelength for this compound?

The optimal detection wavelength is typically the wavelength of maximum absorbance (λ-max) for this compound. This can be determined by running a UV-Vis scan of a standard solution of the compound. If a Diode Array Detector (DAD) is available, this scan can be performed directly on an injected peak. Analyzing at the λ-max provides the best signal-to-noise ratio and thus the highest sensitivity.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol describes a general-purpose method for the quantitative analysis of this compound.

1. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to remove dissolved gases.[1]

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of approximately 10 µg/mL.

  • Vortex the solution until fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Instrumentation and Conditions:

  • Set up the HPLC system according to the parameters outlined in the table below.

  • Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes or until a stable baseline is achieved.[3]

  • Perform several blank injections (with mobile phase as the sample) to ensure the system is clean.

  • Inject the prepared this compound standard to verify the retention time and peak shape before running analytical samples.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/DAD at 254 nm (or λ-max of this compound)
Run Time 15 minutes

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Problem: Poor Peak Shape

Q5: My peak for this compound is tailing. What are the common causes and solutions?

Peak tailing, where a peak has a drawn-out tail, is a common issue.[4]

  • Cause 1: Secondary Interactions: The analyte may be interacting with active silanol (B1196071) groups on the silica-based column packing.[5][6] This is common for basic compounds.

    • Solution: Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of silanol groups, reducing unwanted interactions.[2] Using a highly end-capped column can also prevent this issue.

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to tailing.[4]

    • Solution: Reduce the injection volume or dilute the sample concentration and re-inject.

  • Cause 3: Column Contamination/Degradation: Build-up of impurities on the column frit or at the head of the column can distort peak shape.[4]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[2] If the problem persists, the column may need to be replaced.

Q6: My peak is fronting. How can I fix this?

Peak fronting, the inverse of tailing, is often related to the sample and injection conditions.[4]

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread and front.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Cause 2: Sample Overload: Similar to tailing, severe sample overload can also manifest as fronting.

    • Solution: Try reducing the sample concentration or injection volume.

Problem: Unstable Retention Times

Q7: The retention time for this compound is shifting between injections. What should I check?

Retention time (RT) shifts can compromise the reliability of your analysis.[3]

  • Cause 1: Inadequate Column Equilibration: The column needs sufficient time to stabilize with the mobile phase, especially after a gradient run or when the mobile phase has been changed.[3]

    • Solution: Increase the equilibration time between runs to ensure the column chemistry is stable before the next injection.

  • Cause 2: Pumping Issues: Inconsistent mobile phase composition or flow rate will cause RT drift. This can be due to air bubbles in the pump, worn pump seals, or faulty check valves.

    • Solution: Degas the mobile phase thoroughly.[1] Purge the pump to remove any trapped air bubbles. If the problem continues, inspect pump seals and check valves for wear.[3]

  • Cause 3: Temperature Fluctuations: Changes in ambient or column temperature can affect retention time.[4]

    • Solution: Use a column oven to maintain a consistent temperature for the analysis. This will improve the reproducibility of your results.

Problem: Baseline and Pressure Issues

Q8: I'm observing a noisy or drifting baseline. What are the likely causes?

A stable baseline is essential for accurate quantification.

  • Cause 1: Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase solvents can create a noisy or drifting baseline.[1]

    • Solution: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents. Filter the mobile phase before use.

  • Cause 2: Air Bubbles: Air bubbles in the system, particularly in the detector flow cell, will cause sharp spikes or a noisy baseline.[1]

    • Solution: Ensure the mobile phase is properly degassed. Check for leaks in the system that could introduce air.

  • Cause 3: Detector Lamp Issue: An aging detector lamp can become unstable, leading to increased noise.

    • Solution: Check the lamp's energy output. Most HPLC software has a diagnostic tool for this. Replace the lamp if it is near the end of its lifespan.

Q9: The system backpressure is unusually high. How do I troubleshoot this?

High backpressure can damage the pump, injector, and column.

  • Cause 1: Blockage in the System: Particulates from the sample or mobile phase can clog the in-line filter, guard column, or the column inlet frit.[2]

    • Solution: Systematically isolate the source of the pressure. Start by removing the column and checking the pressure of the system alone. If the pressure drops significantly, the blockage is in the column. Try back-flushing the column (disconnect it and pump solvent in the reverse direction). If that doesn't work, the column frit may need to be replaced, or the entire column. If system pressure is still high without the column, check and replace the in-line filters and inspect tubing for blockages.[2]

Visual Guides

The following diagrams illustrate key workflows for the analysis of this compound.

HPLC_Workflow prep_mobile_phase 1. Prepare & Degas Mobile Phase equilibrate 3. Equilibrate System prep_mobile_phase->equilibrate prep_sample 2. Prepare & Filter Sample inject 4. Inject Sample prep_sample->inject equilibrate->inject acquire 5. Acquire Data (Chromatogram) inject->acquire process 6. Process Data (Integrate & Quantify) acquire->process report 7. Generate Report process->report

Caption: General experimental workflow for HPLC analysis.

Troubleshooting_RT_Drift Troubleshooting: Retention Time (RT) Drift start RT is Unstable check_equilibration Is column equilibration time sufficient? start->check_equilibration increase_equilibration Action: Increase equilibration time check_equilibration->increase_equilibration No check_pump Is pump pressure stable? Leaks? check_equilibration->check_pump Yes resolved Problem Resolved increase_equilibration->resolved service_pump Action: Purge pump, check for leaks, service check valves/seals check_pump->service_pump No check_temp Is column temperature controlled? check_pump->check_temp Yes service_pump->resolved use_oven Action: Use a column oven check_temp->use_oven No check_mobile_phase Is mobile phase freshly prepared? check_temp->check_mobile_phase Yes use_oven->resolved remake_mp Action: Prepare fresh mobile phase check_mobile_phase->remake_mp No check_mobile_phase->resolved Yes remake_mp->resolved

Caption: Logical workflow for troubleshooting unstable retention times.

References

Technical Support Center: Troubleshooting Pyrisulfoxin A Interference in Common Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering potential assay interference when working with Pyrisulfoxin A. Due to the limited publicly available data on the specific biochemical behavior of this compound, this guide focuses on potential interference mechanisms based on its chemical structure, which features both a sulfoxide (B87167) group and pyridine (B92270) rings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a molecule with the chemical formula C13H13N3O3S. Its structure contains a central pyridine ring bonded to another pyridine ring and features a methylsulfinyl (sulfoxide) group and a methoxy (B1213986) group. The presence of these functional groups suggests potential for specific types of assay interference.

Q2: What are the potential mechanisms of assay interference by this compound?

Based on its chemical structure, this compound may interfere with common assays through several mechanisms:

  • Optical Interference: The presence of two pyridine rings, which are aromatic heterocycles, suggests that this compound may exhibit intrinsic fluorescence (autofluorescence) or absorb light in the UV-visible range, potentially overlapping with the excitation or emission wavelengths of your assay's fluorophores or chromophores.

  • Thiol Reactivity and Redox Properties: The sulfoxide group is a potential site for redox reactions. It could be reduced to a sulfide (B99878) or oxidized, potentially interfering with assays that are sensitive to the redox environment or that utilize thiol-containing reagents.

  • Compound Aggregation: Like many small molecules, this compound could potentially form aggregates at higher concentrations, which can lead to non-specific inhibition of enzymes or interference with protein-protein interactions.

Q3: Which types of assays are most likely to be affected by this compound?

Assays that are particularly susceptible to the potential interferences of this compound include:

  • Fluorescence-Based Assays (e.g., FRET, FP): Autofluorescence from this compound can increase background noise and reduce the signal-to-noise ratio.

  • Absorbance-Based Assays (e.g., ELISA): If this compound absorbs light at the detection wavelength, it can lead to false positive or false negative results.

  • Luminescence-Based Assays (e.g., Luciferase): While less common, some compounds can directly inhibit or stabilize the luciferase enzyme, or quench the emitted light.

  • Assays with Thiol-Containing Reagents (e.g., some enzymatic assays, assays using DTT or BME): The sulfoxide group might interact with these reducing agents.

Troubleshooting Guides

Issue 1: High Background Signal in a Fluorescence-Based Assay

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a sample containing this compound in the assay buffer without the fluorescent probe or any biological components.

  • Measure Fluorescence Spectrum: Excite the sample at the assay's excitation wavelength and measure the emission spectrum. A significant emission peak that overlaps with your assay's emission wavelength confirms autofluorescence.

  • Optimize Wavelengths: If possible, select a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from the autofluorescence of this compound.

  • Background Subtraction: If autofluorescence is unavoidable, subtract the signal from the compound-only control from all experimental wells.

Issue 2: Inconsistent or Reduced Signal in an Enzymatic Assay

Possible Cause: Redox activity of the sulfoxide group or non-specific enzyme inhibition.

Troubleshooting Steps:

  • Control for Redox Interference:

    • Include a strong reducing agent like DTT in a control well to see if it mitigates the effect.

    • Perform the assay in the presence and absence of this compound without the enzyme to check for direct reaction with the substrate or detection reagents.

  • Assess for Non-Specific Inhibition:

    • Vary the concentration of the enzyme. A true inhibitor's IC50 should be independent of the enzyme concentration, whereas a non-specific inhibitor's apparent potency may change.

    • Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt potential compound aggregates. A significant shift in IC50 may indicate aggregation-based inhibition.

Quantitative Data Summary

Since specific experimental data for this compound interference is not publicly available, the following tables provide illustrative examples of data you might generate during your troubleshooting experiments.

Table 1: Quantifying Autofluorescence of this compound

Concentration of this compound (µM)Fluorescence Intensity at Assay Wavelengths (RFU)
0 (Buffer Blank)50
1250
51200
102500
205000

Table 2: Effect of Detergent on IC50 of this compound in an Enzymatic Assay

Assay ConditionApparent IC50 (µM)
Standard Buffer5.2
Buffer + 0.01% Triton X-10025.8

Key Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a specific assay.

Methodology:

  • Prepare a dilution series of this compound in the assay buffer.

  • Dispense the solutions into a microplate.

  • Using a fluorescence plate reader, excite the wells at the excitation wavelength of your assay's fluorophore.

  • Measure the emission across a range of wavelengths, including the emission wavelength of your fluorophore.

  • A concentration-dependent increase in fluorescence intensity at the assay's emission wavelength indicates autofluorescence.

Protocol 2: Detergent-Based Assay for Compound Aggregation

Objective: To investigate if the observed inhibition by this compound is due to the formation of aggregates.

Methodology:

  • Prepare two sets of your standard enzymatic assay.

  • In the first set, use your standard assay buffer.

  • In the second set, supplement the assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Perform a dose-response experiment with this compound in both sets of conditions.

  • A significant rightward shift in the IC50 curve in the presence of the detergent suggests that the inhibition is at least partially due to aggregation.

Visualizations

troubleshooting_workflow start Assay Anomaly Observed with this compound check_optical Check for Optical Interference start->check_optical check_biochemical Check for Biochemical Interference start->check_biochemical autofluorescence Run Compound-Only Control (Fluorescence) check_optical->autofluorescence absorbance Run Compound-Only Control (Absorbance) check_optical->absorbance redox Assess Redox Activity (e.g., add DTT) check_biochemical->redox aggregation Test for Aggregation (add detergent) check_biochemical->aggregation mitigate_optical Mitigation: - Background Subtraction - Change Fluorophore autofluorescence->mitigate_optical absorbance->mitigate_optical mitigate_biochemical Mitigation: - Modify Buffer Conditions - Orthogonal Assay redox->mitigate_biochemical aggregation->mitigate_biochemical

Caption: Troubleshooting workflow for this compound assay interference.

signaling_pathway_interference cluster_assay Generic Signaling Assay receptor Receptor kinase Kinase receptor->kinase reporter Reporter Gene (e.g., Luciferase) kinase->reporter pyrisulfoxin This compound pyrisulfoxin->receptor Non-specific binding? pyrisulfoxin->kinase Redox modification? pyrisulfoxin->reporter Optical interference? interference Potential Interference Points

Caption: Potential interference points of this compound in a signaling pathway.

Validation & Comparative

Unraveling the Molecular Target of Pyrisulfoxin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Understanding the precise biological target of a novel bioactive compound is a critical step in the drug development and agrochemical research pipeline. This guide provides a comparative overview of methodologies used to validate the biological target of Pyrisulfoxin A, a pyridinyl-sulfonyl-containing oxime ether. Due to the limited publicly available information on the specific biological target of this compound, this guide will focus on established experimental strategies for target identification and validation, drawing comparisons with known fungicide mechanisms to provide a framework for future research.

Introduction to this compound

This compound is a chemical entity with potential applications in agriculture as a fungicide. Its novel structure suggests a mechanism of action that may differ from existing classes of fungicides, making the identification and validation of its biological target a high priority for understanding its efficacy and potential for resistance development.

Established Strategies for Biological Target Validation

Validating the biological target of a new compound like this compound involves a multi-faceted approach, combining genetic, biochemical, and proteomic techniques. Below, we compare several key experimental strategies that could be employed.

Table 1: Comparison of Target Identification & Validation Methods
Method Principle Advantages Limitations Relevance for this compound
Affinity-based Proteomics This compound is immobilized on a solid support to "pull down" its binding partners from a cellular lysate.Direct identification of binding proteins.Can generate false positives; requires chemical modification of the compound.A primary approach to identify direct binders of this compound.
Genetic Suppression/Overexpression Screens for mutations or gene overexpression that confer resistance or hypersensitivity to this compound.Provides strong in vivo evidence for target engagement.Can be time-consuming; indirect effects can complicate interpretation.Essential for linking a candidate target to the in-organism activity of this compound.
Enzymatic Assays The effect of this compound on the activity of a purified candidate target enzyme is measured.Provides direct evidence of target modulation.Requires a priori knowledge of the putative target.Crucial for confirming the inhibitory activity of this compound on a candidate protein.
Thermal Shift Assays (TSA) Measures the change in the melting temperature of a protein upon ligand binding.High-throughput; does not require an active enzyme.Not all binding events lead to a significant thermal shift.A rapid screening method to confirm direct binding to a candidate target.
Competitive Binding Assays A known ligand of the putative target competes with this compound for binding.Can determine if this compound binds to a known active site.Requires a known, labeled ligand for the target.Useful for determining the binding site of this compound on a well-characterized target.

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate how these methods are interconnected, we present a hypothetical workflow for validating the biological target of this compound.

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_pathway Pathway Analysis affinity_proteomics Affinity-based Proteomics candidate_protein Candidate Target Protein(s) affinity_proteomics->candidate_protein Identifies genetic_screen Genetic Screen (Resistance/Sensitivity) genetic_screen->candidate_protein Suggests biochemical_assay Biochemical/Enzymatic Assay candidate_protein->biochemical_assay Test tsa Thermal Shift Assay candidate_protein->tsa Confirm Binding competitive_binding Competitive Binding Assay candidate_protein->competitive_binding Characterize Binding pathway_analysis Signaling Pathway Elucidation biochemical_assay->pathway_analysis Inform tsa->pathway_analysis competitive_binding->pathway_analysis phenotypic_assay Phenotypic Analysis (e.g., Fungal Growth) pathway_analysis->phenotypic_assay Correlate

Caption: Experimental workflow for this compound target validation.

This workflow begins with broad discovery methods to identify potential targets. Promising candidates are then subjected to rigorous biochemical and biophysical validation. Finally, the role of the validated target is placed within a biological context.

Detailed Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for the key experiments outlined above.

Affinity-based Proteomics Protocol
  • Synthesis of Affinity Probe: Synthesize a derivative of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate: Grow the target organism (e.g., a pathogenic fungus) and prepare a total protein lysate under non-denaturing conditions.

  • Affinity Capture: Incubate the immobilized this compound probe with the cell lysate to allow for binding.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Enzymatic Assay Protocol (Hypothetical Target: a Fungal Kinase)
  • Reagents: Purified recombinant candidate kinase, this compound, ATP, kinase buffer, and a substrate peptide.

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound in the kinase buffer.

  • Initiation: Start the reaction by adding a final concentration of ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase.

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Calculate the IC50 value of this compound to determine its inhibitory potency.

Comparative Analysis with Existing Fungicides

To provide context, the validated targets of several major classes of fungicides are presented below. Research into this compound would aim to determine if it acts on one of these known pathways or represents a novel mechanism of action.

Table 2: Comparison of Fungicide Modes of Action
Fungicide Class Biological Target Signaling Pathway/Process Disrupted
Strobilurins Cytochrome bc1 complex (Complex III)Mitochondrial respiration
Azoles 14α-demethylase (CYP51)Ergosterol biosynthesis
Succinate Dehydrogenase Inhibitors (SDHIs) Succinate dehydrogenase (Complex II)Mitochondrial respiration
Phenylamides RNA polymerase IRibosomal RNA synthesis

The validation of this compound's biological target will be a significant step forward in understanding its potential as a new fungicidal agent. The experimental framework provided here offers a roadmap for researchers to elucidate its mechanism of action and to compare its performance against established alternatives.

Caption: Potential cellular targets for this compound.

Unraveling Pyrisulfoxin A: A Comparative Analysis Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to conduct a comprehensive comparative analysis of the efficacy of Pyrisulfoxin A against existing drugs have been halted due to a significant lack of publicly available scientific data on the compound. While the existence of this compound is documented, crucial information regarding its mechanism of action, targeted signaling pathways, and experimental efficacy data remains unpublished, precluding a direct comparison with established therapeutic alternatives.

This compound is identified as a chemical compound with the IUPAC name (NZ)-N-[(4-methoxy-3-methylsulfinyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine.[1] It has been reported in Streptomyces californicus, a bacterium known for producing a wide array of bioactive compounds.[1] However, beyond this initial identification, the scientific literature accessible through public databases does not contain studies detailing its biological activity or therapeutic potential.

A thorough investigation for data on this compound's efficacy, including in vitro and in vivo studies, IC50 or EC50 values, and comparative clinical trials, yielded no results. Consequently, the creation of a detailed comparison guide, as requested, is not feasible at this time. This includes the inability to generate data tables, outline experimental protocols, or construct visualizations of signaling pathways or experimental workflows related to this compound.

The broader class of sulfur-containing pyridine (B92270) derivatives, to which this compound belongs, is of significant interest in medicinal chemistry. These compounds are recognized for their diverse pharmacological activities and are integral to many approved drugs. However, this general importance does not provide specific, actionable data on this compound itself.

Until research on this compound is published and enters the public domain, a meaningful and objective comparison to existing drugs cannot be conducted. Researchers, scientists, and drug development professionals are encouraged to monitor scientific publications and databases for any future studies on this compound.

References

Independent Verification of Pyrisulfoxin A's Mode of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrisulfoxin A is a pyridinyl-sulfoxide derivative that has emerged as a compound of interest within the scientific community. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the independent verification of this compound's mode of action. Due to the limited publicly available research specifically detailing the mechanism of this compound, this guide will focus on presenting the currently available information and comparing its potential cellular effects to established signaling pathways and compound classes that may share similar structural or functional motifs.

I. Understanding the Mode of Action: Current Landscape

Currently, there is a notable lack of specific studies delineating the precise mode of action of this compound. Initial searches in comprehensive chemical databases provide its structure and basic chemical properties, but detailed biological activity, including its primary cellular targets and the signaling pathways it modulates, remains to be elucidated in peer-reviewed literature.

The absence of dedicated research on this compound necessitates a broader approach to understanding its potential biological impact. This involves examining compounds with similar chemical features and exploring various signaling pathways that are common targets for therapeutic intervention.

II. Potential Signaling Pathways and Cellular Targets

To hypothesize potential modes of action for this compound, it is valuable to consider well-characterized signaling pathways that are frequently implicated in disease and are the targets of various therapeutic agents. The following sections describe some of these pathways and the experimental methods used to investigate them.

A. Protein Kinase Signaling Cascades

Many therapeutic compounds exert their effects by modulating the activity of protein kinases, which are key regulators of a multitude of cellular processes.

Experimental Workflow for Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection Compound This compound Stock Solution Reaction_Mix Combine Kinase, Substrate, and this compound Compound->Reaction_Mix Kinase Purified Kinase Kinase->Reaction_Mix Substrate Kinase Substrate Substrate->Reaction_Mix ATP ATP Solution Initiation Initiate Reaction with ATP ATP->Initiation Reaction_Mix->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection_Reagent Add Detection Reagent (e.g., Luminescent or Fluorescent) Termination->Detection_Reagent Measurement Measure Signal Detection_Reagent->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

B. Ubiquitin-Proteasome System

The ubiquitin-proteasome system is crucial for protein degradation and cellular homeostasis. Its dysregulation is implicated in numerous diseases, making it a key therapeutic target.

Simplified Ubiquitination Pathway:

G Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Target Target Protein E3->Target Proteasome Proteasome Target->Proteasome Polyubiquitination Degradation Degradation Products Proteasome->Degradation

Caption: The ubiquitin-proteasome pathway for protein degradation.

III. Comparative Data and Experimental Protocols

Given the absence of specific data for this compound, this section provides a template for how such data, once available, could be presented for comparison with other compounds.

A. In Vitro IC50 Values for Kinase Inhibition

Once the primary target of this compound is identified, its inhibitory concentration (IC50) can be compared with that of known inhibitors.

CompoundTarget KinaseIC50 (nM)Reference
This compoundTBDTBDTBD
StaurosporinePan-kinase1-20Published Data
ImatinibBcr-Abl250-1000Published Data

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

  • Reagent Preparation : Prepare kinase, substrate, and ATP solutions in kinase buffer. Serially dilute this compound and control compounds in DMSO.

  • Reaction Setup : In a 96-well plate, add 5 µL of diluted compound, 10 µL of kinase solution, and 10 µL of substrate/ATP mix.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Detection : Add 25 µL of Kinase-Glo® reagent to each well.

  • Measurement : Incubate for 10 minutes and measure luminescence using a plate reader.

  • Data Analysis : Calculate percent inhibition relative to controls and determine IC50 values by fitting the data to a dose-response curve.

B. Cell Viability Assays

The effect of this compound on cell proliferation can be compared with other cytotoxic or cytostatic agents.

CompoundCell LineGI50 (µM)Reference
This compoundTBDTBDTBD
DoxorubicinHeLa0.1-1Published Data
PaclitaxelMCF-70.01-0.1Published Data

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Treatment : Treat cells with a serial dilution of this compound or control compounds for 72 hours.

  • Lysis and Detection : Add CellTiter-Glo® reagent to each well and mix to induce cell lysis.

  • Measurement : Incubate for 10 minutes at room temperature to stabilize the luminescent signal and measure using a plate reader.

  • Data Analysis : Determine the concentration of compound that inhibits cell growth by 50% (GI50) by plotting cell viability against compound concentration.

IV. Conclusion and Future Directions

The mode of action of this compound remains an open area of investigation. The lack of published data precludes a direct comparative analysis with other compounds. The immediate next steps for characterizing this compound should involve broad-spectrum screening to identify its primary cellular target(s). Techniques such as kinome profiling, affinity chromatography-mass spectrometry, and cellular thermal shift assays (CETSA) would be invaluable in this endeavor. Once a primary target is identified, the experimental frameworks and comparative analyses outlined in this guide can be effectively implemented to independently verify and characterize the mode of action of this compound. This foundational research is essential for any future development of this compound for therapeutic applications.

Safety Operating Guide

Navigating the Disposal of Pyrisulfoxin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of novel chemical compounds is paramount for ensuring a safe and compliant laboratory environment. Pyrisulfoxin A, a research chemical, requires careful handling and disposal due to the absence of comprehensive safety data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, treating this compound as a potentially hazardous substance in line with best laboratory practices.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for risk assessment and the development of appropriate handling procedures.

PropertyValueSource
Molecular Formula C₁₃H₁₃N₃O₃SPubChem[1]
Molecular Weight 291.33 g/mol PubChem[1]
IUPAC Name (NZ)-N-[(4-methoxy-3-methylsulfinyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylaminePubChem[1]
CAS Number 187337-07-1PubChem[1]

Experimental Protocol for Disposal of this compound

The disposal of this compound must be managed as hazardous waste in strict accordance with institutional, local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Dedicate a specific, compatible, and clearly labeled waste container for this compound waste. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.

  • Container Integrity: Ensure the waste container is in good condition and has a secure, tight-fitting lid.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Labeling of Hazardous Waste

Proper labeling is critical for safe handling and disposal. The waste container must be labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • The date when waste was first added to the container (accumulation start date).

  • The name of the principal investigator and the laboratory location.

Step 3: Storage of Waste

  • Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Incompatible Materials: Store the waste away from incompatible materials, such as strong oxidizing agents, acids, and bases.

Step 4: Arranging for Final Disposal

  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Provide Information: Accurately communicate the contents of the waste container.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and the disposal contractor.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. If the substance is volatile or dusty, ensure proper ventilation, preferably within a fume hood.

  • Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE as described above.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. For a solution, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter).

  • Collect and Dispose: Carefully collect the absorbent material and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department, regardless of the size.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B C Collect Waste in a Designated Container B->C D Label Container Clearly: 'Hazardous Waste - this compound' C->D E Seal Container Securely D->E F Store in a Secure, Designated Area E->F G Use Secondary Containment F->G H Contact Institutional EHS or Licensed Contractor G->H I Complete Waste Disposal Forms H->I J Arrange for Pickup and Professional Disposal I->J

Caption: A workflow for the safe disposal of this compound waste.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。